BenchChemオンラインストアへようこそ!

tert-butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Chiral building block Enantiopure synthesis Stereochemical quality control

tert-Butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 2166196-94-5) is a chiral, Boc-protected 1,4-oxazepane derivative bearing a single stereocenter at the 6-position in the (S)-configuration. It belongs to the class of saturated seven-membered N,O-heterocycles that are increasingly employed as three-dimensional scaffolds in medicinal chemistry, offering conformational flexibility distinct from the more common six-membered morpholine ring.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B12950634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC(C1)CO
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
InChIKeySLJSFXUOECCLPA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Stereochemically Defined Chiral Building Block for Drug Discovery


tert-Butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 2166196-94-5) is a chiral, Boc-protected 1,4-oxazepane derivative bearing a single stereocenter at the 6-position in the (S)-configuration [1]. It belongs to the class of saturated seven-membered N,O-heterocycles that are increasingly employed as three-dimensional scaffolds in medicinal chemistry, offering conformational flexibility distinct from the more common six-membered morpholine ring [2]. The compound features a hydroxymethyl group at C6 as a synthetic handle for further derivatization and a Boc protecting group on the ring nitrogen, enabling orthogonal deprotection strategies in multi-step syntheses [3]. With a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g·mol⁻¹, this single-enantiomer building block is supplied at purities of 97–98% and certified under ISO quality systems for pharmaceutical R&D and quality control applications .

Why Racemic or Opposite-Enantiomer 6-(Hydroxymethyl)-1,4-oxazepane Building Blocks Cannot Substitute for the (6S)-Enantiomer


In chiral drug discovery, the absolute configuration of a building block is transmitted to downstream intermediates and ultimately to the final active pharmaceutical ingredient (API), where stereochemistry directly governs target binding, selectivity, and pharmacokinetics [1]. The (6S)-enantiomer (CAS 2166196-94-5) is not interchangeable with its (6R)-enantiomer (CAS 2166087-95-0) or the racemic mixture (CAS 1063734-19-9): substituting an enantiopure intermediate with racemic material introduces a 50% impurity of the undesired enantiomer, which can confound structure–activity relationship (SAR) studies, reduce crystallinity, and compromise biological assay reproducibility . Furthermore, chiral 1,4-oxazepane scaffolds have been demonstrated as critical pharmacophoric elements in peripherally selective noradrenaline reuptake inhibitors, where defined trans-substituted stereochemistry is essential for biological activity [2]. The quantitative differentiation evidence below establishes why procurement decisions must specify the (6S)-enantiomer rather than a generic 6-(hydroxymethyl)-1,4-oxazepane.

Quantitative Differentiation Evidence for tert-Butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate vs. Its Closest Analogs


Stereochemical Identity: (6S)-Enantiomer vs. (6R)-Enantiomer vs. Racemic Mixture – CAS-Level Differentiation

The (6S)-enantiomer is registered under a distinct CAS number (2166196-94-5) and represents a single, defined stereoisomer, as confirmed by ¹H NMR (400 MHz, CDCl₃) characterization data . In direct comparison, the (6R)-enantiomer carries CAS 2166087-95-0 and the stereochemically undefined (racemic) mixture carries CAS 1063734-19-9 . The three are chemically distinct products that cannot be used interchangeably in stereospecific synthetic sequences: use of the racemic mixture introduces a 50% contamination of the undesired enantiomer at each stereocenter-bearing intermediate, while use of the (6R)-enantiomer yields the antipodal stereochemical series [1].

Chiral building block Enantiopure synthesis Stereochemical quality control

Procurement Cost Differentiation: Enantiopure (6S) vs. Racemic – The Chirality Premium

Enantiopure 1,4-oxazepane building blocks command a significant price premium over their racemic counterparts, reflecting the additional synthetic effort required to install and resolve the stereocenter. The (6S)-enantiomer is priced at approximately €248.00 per 100 mg from European suppliers, while the racemic mixture (CAS 1063734-19-9) is available at $174.90 per 100 mg from major international distributors . The (6R)-enantiomer is comparably priced to the (6S) at $274.90 per 100 mg . On a 1-gram scale, the racemic material is approximately 50% less expensive than either enantiopure form .

Cost of goods Chiral procurement Building block sourcing

1,4-Oxazepane vs. Morpholine Scaffold: Ring-Size-Driven Conformational and Physicochemical Differentiation

The seven-membered 1,4-oxazepane ring in the target compound confers fundamentally different conformational behavior compared to the six-membered morpholine ring found in the most common N,O-heterocyclic building blocks. Morpholines are ubiquitous in drug discovery but present a relatively limited conformational landscape [1]. In contrast, seven-membered oxazepanes exhibit pseudorotational dynamics with multiple interconverting conformational states, accessing a broader region of three-dimensional chemical space . The target compound has a computed XLogP3 of 0.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and 3 rotatable bonds, yielding physicochemical properties compatible with both lead-like and fragment-based screening collections [2]. A 2024 study demonstrated that 1,4-oxazepane-containing spiroacetal scaffolds occupy chemical space similar to FDA-approved small-molecule drugs while maintaining structural dissimilarity, making them attractive for novel target exploration [1].

Scaffold diversity Conformational analysis 3D drug design sp³-rich frameworks

Chiral 1,4-Oxazepane Scaffolds in Drug Discovery: Validated Pharmacophoric Utility

Chiral 1,4-oxazepane cores have been independently validated as productive scaffolds in multiple drug discovery programs. A 6,7-trans-disubstituted chiral 1,4-oxazepane served as the core scaffold for a peripherally selective noradrenaline reuptake inhibitor, where controlling both diastereomeric ratio (dr) and enantiomeric excess (ee) was essential for achieving the desired biological selectivity [1]. Separately, scaffold hopping onto a 1,4-oxazepane ring system yielded compound 11 (DS17701585), a highly selective EP300/CBP histone acetyltransferase inhibitor that demonstrated dose-dependent inhibition of SOX2 mRNA expression in a human lung squamous cell carcinoma (LK2) xenograft mouse model [2]. While the target compound is a mono-substituted building block rather than a fully elaborated drug candidate, it provides the identical core scaffold that, upon further functionalization, can access the pharmacophoric space validated by these advanced leads.

Noradrenaline reuptake inhibitor EP300/CBP inhibitor Scaffold hopping Chiral pharmacophore

Hydroxymethyl Regiochemistry at C6: Synthetic Handle Differentiation vs. 2-, 3-, and 7-Position Analogs

The 6-position hydroxymethyl group in the target compound provides a primary alcohol handle at a specific position on the seven-membered ring that is chemically distinct from other regioisomeric 1,4-oxazepane building blocks. Commercially cataloged alternatives include tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1174020-52-0), tert-butyl 3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, and tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, each positioning the derivatizable hydroxymethyl group at a different ring location [1]. The 6-position substitution places the hydroxymethyl group on the carbon adjacent to the ring oxygen, influencing both the steric environment and electronic properties during subsequent transformations such as oxidation (to carboxylic acid or aldehyde), esterification, etherification, or conversion to leaving groups for nucleophilic displacement [2]. This regiochemical differentiation is critical when the 1,4-oxazepane scaffold is being elaborated toward specific substitution patterns required for target engagement.

Regioselective functionalization Synthetic intermediate Derivatization handle

Optimal Application Scenarios for tert-Butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in Scientific Procurement


Stereospecific Elaboration of Chiral 1,4-Oxazepane-Based Drug Candidates

Programs developing chiral APIs where the absolute configuration at the oxazepane C6 position is critical for target binding should procure the (6S)-enantiomer exclusively. As demonstrated in the peripherally selective noradrenaline reuptake inhibitor program, the stereochemistry of the 1,4-oxazepane scaffold is integral to biological activity, and starting from the enantiopure building block eliminates the need for late-stage chiral chromatography [1]. The 6-hydroxymethyl handle can be oxidized, esterified, or converted to a leaving group for further diversification while retaining the (S)-configuration.

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Novel Epigenetic or GPCR Targets

The 1,4-oxazepane scaffold has proven productive in both EP300/CBP histone acetyltransferase inhibition and monoamine reuptake modulation, demonstrating scaffold versatility across target classes [2][1]. The (6S)-6-(hydroxymethyl) building block provides a single-enantiomer entry point for scaffold-hopping exercises where the 1,4-oxazepane core replaces morpholine, piperidine, or piperazine rings to explore novel IP space while maintaining drug-like computed properties (XLogP3 = 0.3, MW = 231.29) [3].

Assembly of sp³-Rich Fragment and Lead-Like Screening Libraries

As reported in the 2024 ChemRxiv study, 1,4-oxazepane-containing scaffolds generate library compounds that occupy FDA-approved drug chemical space yet are structurally dissimilar to existing therapeutics, making them attractive for novel target discovery [3]. The (6S)-enantiomer can serve as a chiral, sp³-rich core for library enumeration via the hydroxymethyl handle and Boc deprotection/re-functionalization of the ring nitrogen, generating diverse screening collections with enhanced three-dimensionality compared to flat aromatic libraries.

Late-Stage Functionalization and Process Chemistry Development Requiring ISO-Certified Enantiopure Intermediates

MolCore supplies the (6S)-enantiomer at 97% purity under ISO certification, and Leyan offers 98% purity, both suitable for pharmaceutical R&D and quality control applications . For process chemistry groups advancing candidates toward IND-enabling studies, the defined CAS number (2166196-94-5), documented ¹H NMR characterization, and availability from multiple certified vendors provide the identity traceability and supply security required for regulatory submissions .

Quote Request

Request a Quote for tert-butyl (6S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.